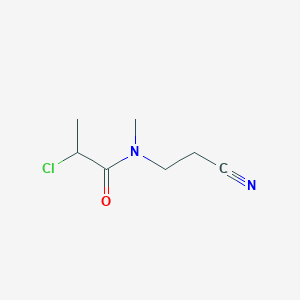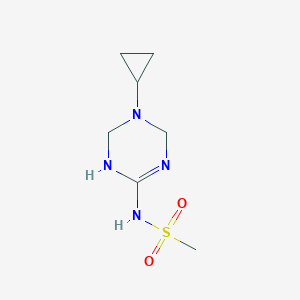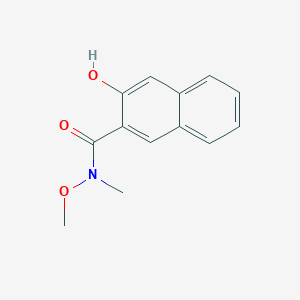
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide
Overview
Description
The compound “2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide” is a chemical with the molecular formula C11H10ClFN2O . It has a molecular weight of 240.66 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide” consists of a chloro group (Cl), a cyanoethyl group (C2H3CN), and a fluorophenyl group (C6H4F) attached to an acetamide group (CH3CONH2) .
Physical And Chemical Properties Analysis
“2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide” is a powder at room temperature . It has a melting point of 85-86 degrees Celsius .
Scientific Research Applications
Radical-Mediated Degradation Studies
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide, through related compounds, plays a role in studies of radical-mediated degradation, particularly in pharmaceuticals. A notable compound in this context is 2,2'-azobis(2-methylpropanenitrile) (AIBN), which degrades into N-(1-cyano-1-methylethyl)-2-methylpropanamide. This degradation product is crucial for monitoring the oxidative environment in forced degradation studies, offering insights into the kinetics of free radical formation and degradation pathways in pharmaceutical compounds (Wells-Knecht & Dunn, 2019).
Liquid Chromatographic Enantioseparation
The compound is relevant in the field of chromatography, particularly in enantioseparation techniques. It is associated with the development of direct high-performance liquid chromatographic methods for the separation of chiral compounds, including various analogs of 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide and its derivatives. This is vital in analyzing and separating the enantiomers of complex organic compounds (Török et al., 2005).
Antimicrobial Activity Research
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide derivatives have been studied for their antimicrobial properties. Research on 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, related to the compound , showed low antimicrobial activity against various bacterial strains, including staphylococci and yeast fungi. This research provides insights into the structure-activity relationship of these compounds in the context of antimicrobial efficacy (Grishchuk et al., 2013).
Synthesis and Herbicidal Activity
The compound is also significant in the synthesis of herbicides. For example, derivatives of 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide have been synthesized as inhibitors of PSII electron transport, showing promising herbicidal activities. This showcases the compound's potential in agricultural applications, particularly in the development of new classes of herbicides (Wang et al., 2004).
Photocatalysis and Organic Synthesis
The compound and its analogs have been explored in photocatalysis and organic synthesis. For instance, studies on the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides, related to 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide, have led to the development of novel intramolecular photocyclization techniques. These findings enhance our understanding of reaction mechanisms and synthetic pathways in organic chemistry (Nishio et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-6(8)7(11)10(2)5-3-4-9/h6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJYJBNDKNZMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1420056.png)
![tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1420057.png)
![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1420059.png)





![((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420070.png)

![2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1420075.png)